2-Chloro-3-(trifluoromethyl)quinoxaline
Overview
Description
2-Chloro-3-(trifluoromethyl)quinoxaline is an organic compound with the molecular formula C9H4ClF3N2 and a molecular weight of 232.59 g/mol . It is a quinoxaline derivative, characterized by the presence of a chloro group at the second position and a trifluoromethyl group at the third position of the quinoxaline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
2-Chloro-3-(trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to DNA or interacting with transcription factors, leading to changes in the expression of specific genes involved in cell growth and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These interactions can result in the activation or repression of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell morphology and viability. In vitro studies have demonstrated that the compound can induce apoptosis in certain cell lines after extended exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For instance, studies have shown that high doses of this compound can cause liver toxicity in animal models . Additionally, threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Toxic or adverse effects at high doses include hepatotoxicity and nephrotoxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. The compound can also influence the activity of other enzymes involved in drug metabolism, potentially altering the pharmacokinetics of co-administered drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria or the nucleus, depending on its chemical properties and the presence of targeting signals.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, where it can interact with DNA and influence gene expression.
Preparation Methods
The synthesis of 2-Chloro-3-(trifluoromethyl)quinoxaline typically involves the reaction of 2-chloroquinoxaline with trifluoromethylating agents under controlled conditions . One common method includes the use of anhydrous solvents and a nitrogen atmosphere to prevent moisture interference . Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloro-3-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alkoxides, leading to the formation of substituted quinoxalines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often employing catalysts to facilitate the process.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)quinoxaline involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with nucleophilic sites in biological molecules. These interactions are crucial for its potential therapeutic effects and its role in chemical synthesis.
Comparison with Similar Compounds
2-Chloro-3-(trifluoromethyl)quinoxaline can be compared with other quinoxaline derivatives such as:
2,3-Dichloroquinoxaline: Similar in structure but with two chloro groups, leading to different reactivity and applications.
3-(Trifluoromethyl)quinoxaline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-3-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2/c10-8-7(9(11,12)13)14-5-3-1-2-4-6(5)15-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMAQWRRJQVTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353021 | |
Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254732-51-9 | |
Record name | 2-Chloro-3-(trifluoromethyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=254732-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-(trifluoromethyl)quinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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